2,3-Dimethoxy-2'-hydroxychalcone
Overview
Description
2,3-Dimethoxy-2’-hydroxychalcone is a chalcone derivative, belonging to the flavonoid class of phenolic compounds. Chalcones are known for their diverse biological activities and are often referred to as “open-chain flavonoids” due to their structural features
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethoxy-2’-hydroxychalcone (DMHC) is the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
DMHC interacts with its targets by inhibiting the activation of NF-κB . In addition, DMHC induces the expression of heme oxygenase-1 (HO-1) , as well as the activation of NRF2 . These interactions result in significant changes in the cellular environment, including the suppression of TNF-α-induced ICAM-1 expression .
Biochemical Pathways
DMHC affects the NF-κB signaling pathway , which plays a crucial role in immune and inflammatory responses . By inhibiting NF-κB activation, DMHC can suppress the expression of various genes involved in inflammation, including ICAM-1 . The induction of HO-1 expression by DMHC further modulates these pathways, contributing to its anti-inflammatory effects .
Result of Action
The result of DMHC’s action is the suppression of TNF-α-induced ICAM-1 expression and the reduction of monocyte adhesiveness . This can have significant effects at the molecular and cellular levels, potentially reducing inflammation and immune responses .
Biochemical Analysis
Biochemical Properties
For instance, some chalcones have been found to inhibit the cell cycle in human leukemia cell lines .
Cellular Effects
2,3-Dimethoxy-2’-hydroxychalcone has been shown to have significant effects on cellular processes. For example, it has been found to suppress tumor necrosis factor (TNF)-α-induced intercellular adhesion molecule-1 (ICAM-1) expression and subsequent monocyte adhesiveness in HaCaT human keratinocyte cell line . This suggests that 2,3-Dimethoxy-2’-hydroxychalcone may have potential therapeutic applications in inflammatory skin diseases.
Molecular Mechanism
It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Chalcones are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-2’-hydroxychalcone typically involves the Claisen-Schmidt condensation reaction between 2,3-dimethoxybenzaldehyde and 2’-hydroxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete.
Industrial Production Methods: Industrial production of 2,3-dimethoxy-2’-hydroxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using recrystallization or chromatographic techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxy-2’-hydroxychalcone undergoes various chemical reactions, including:
Reduction: Reduction of the chalcone can lead to the formation of dihydrochalcones.
Substitution: The hydroxyl and methoxy groups on the aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Iodine, palladium(II) catalysts, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed:
Flavones and Flavanones: Formed through oxidation reactions.
Dihydrochalcones: Formed through reduction reactions.
Scientific Research Applications
Comparison with Similar Compounds
- 2,4’-Dimethoxy-2’-hydroxychalcone
- 2,5’-Dimethoxy-2’-hydroxychalcone
- 2,6’-Dimethoxy-2’-hydroxychalcone
Comparison: 2,3-Dimethoxy-2’-hydroxychalcone is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different levels of potency and selectivity in its biological effects .
Properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKXNGSRSNONCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501193035 | |
Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42220-80-4 | |
Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42220-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,3-Dimethoxyphenyl)-1-(2-hydroxyphenyl)-2-propen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501193035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does DMHC exert its anti-inflammatory effects at the cellular level?
A1: The research paper highlights that DMHC inhibits the expression of intercellular adhesion molecule-1 (ICAM-1) in HaCaT cells stimulated with tumor necrosis factor-alpha (TNF-α) []. ICAM-1 plays a crucial role in the adhesion and migration of leukocytes to inflammation sites. The study demonstrated that DMHC achieves this inhibition through two primary mechanisms:
Q2: What is the significance of studying DMHC's effects in the context of skin inflammation?
A2: The choice of HaCaT cells, a human keratinocyte cell line, as the model system is particularly relevant because keratinocytes are key players in the pathogenesis of inflammatory skin diseases such as atopic dermatitis []. The overexpression of adhesion molecules like ICAM-1 on keratinocytes contributes significantly to the infiltration of leukocytes into the skin, perpetuating the inflammatory cascade. Therefore, the ability of DMHC to inhibit TNF-α-induced ICAM-1 expression in keratinocytes suggests its potential as a therapeutic agent for inflammatory skin conditions.
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